

An In-depth Physicochemical Characterization of 7-Bromoindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromoindole

Cat. No.: B1273607

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoindole is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.^[1] As a derivative of indole, a core structure in numerous biologically active molecules, **7-bromoindole** provides a strategic handle for chemical modification, particularly at the 7-position.^[1] The presence of the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery and materials science.^[1] It has also been identified as a compound that can reduce the production of staphyloxanthin in *Staphylococcus aureus*, suggesting potential applications as an anti-virulence agent.^[2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and relevant experimental protocols for **7-bromoindole**.

Physicochemical Properties

The fundamental physicochemical properties of **7-bromoindole** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	51417-51-7	[3]
Molecular Formula	C ₈ H ₆ BrN	[4]
Molecular Weight	196.04 g/mol	[4]
Appearance	Beige-yellow or brownish crystalline powder	[1][4]
Melting Point	41-47 °C	[3][4]
Boiling Point	85-86 °C @ 0.2 mmHg	[3][4]
Density	1.66 g/cm ³	[3][4]
Solubility	Soluble in Methanol	[4]
pKa	15.33 ± 0.30 (Predicted)	[4]
logP (XLogP3)	3.5	[5]
Flash Point	113 °C (closed cup) / 145.5 °C	[2][3]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature. Light-sensitive.	[4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of **7-bromoindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Spectrum (Expected)

While a fully assigned experimental spectrum for **7-bromoindole** is not readily available in the provided search results, the expected proton signals in a solvent like CDCl₃ would correspond to the six protons on the indole ring system. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the heterocyclic ring structure.

3.1.2 ^{13}C NMR Spectrum

The following table presents the referenced carbon chemical shifts for **7-bromoindole**.

Carbon Atom	Chemical Shift (δ , ppm)	Solvent	Reference
C2	(Not available)	CDCl_3	[6]
C3	(Not available)	CDCl_3	[6]
C3a	(Not available)	CDCl_3	[6]
C4	(Not available)	CDCl_3	[6]
C5	(Not available)	CDCl_3	[6]
C6	(Not available)	CDCl_3	[6]
C7	(Not available)	CDCl_3	[6]
C7a	(Not available)	CDCl_3	[6]

Note: Specific peak assignments require experimental data or detailed spectral analysis.

Infrared (IR) Spectroscopy (Expected)

An IR spectrum of **7-bromoindole** would exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H Stretch	3400-3300	Medium to sharp band
C-H Stretch (Aromatic)	3100-3000	Multiple weak to medium bands
C=C Stretch (Aromatic)	1600-1450	Multiple medium to strong bands
C-N Stretch	1350-1250	Medium to strong band
C-Br Stretch	680-515	Weak to medium band

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **7-bromoindole**, the presence of a bromine atom results in a characteristic isotopic pattern.

Ion (m/z)	Proposed Fragment	Expected Relative Abundance	Notes
195/197	[M] ⁺ (Molecular Ion)	High	Isotopic pattern for one bromine atom (~1:1 ratio) will be observed. ^[7]
116	[M - Br] ⁺	Medium	Loss of the bromine radical.
89	[M - Br - HCN] ⁺	Medium	Subsequent loss of hydrogen cyanide from the pyrrole ring.

Experimental Protocols

Synthesis of 7-Bromoindole

A common method for synthesizing **7-bromoindole** is via the decarboxylation of **7-bromoindole-2-carboxylic acid**.^[2]

Protocol: Decarboxylation of **7-Bromoindole-2-carboxylic Acid**

- Setup: In a round-bottom flask equipped with a reflux condenser, add **7-bromoindole-2-carboxylic acid** and a high-boiling point solvent such as quinoline.
- Catalyst: Add a catalytic amount of copper powder.
- Reaction: Heat the mixture to reflux (typically 200-230 °C) and monitor the reaction by TLC until the starting material is consumed. CO₂ evolution will be observed.
- Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic solution (e.g., 1M HCl) to remove the quinoline.
- Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Analytical Characterization Protocols

Protocol: NMR Sample Preparation and Acquisition

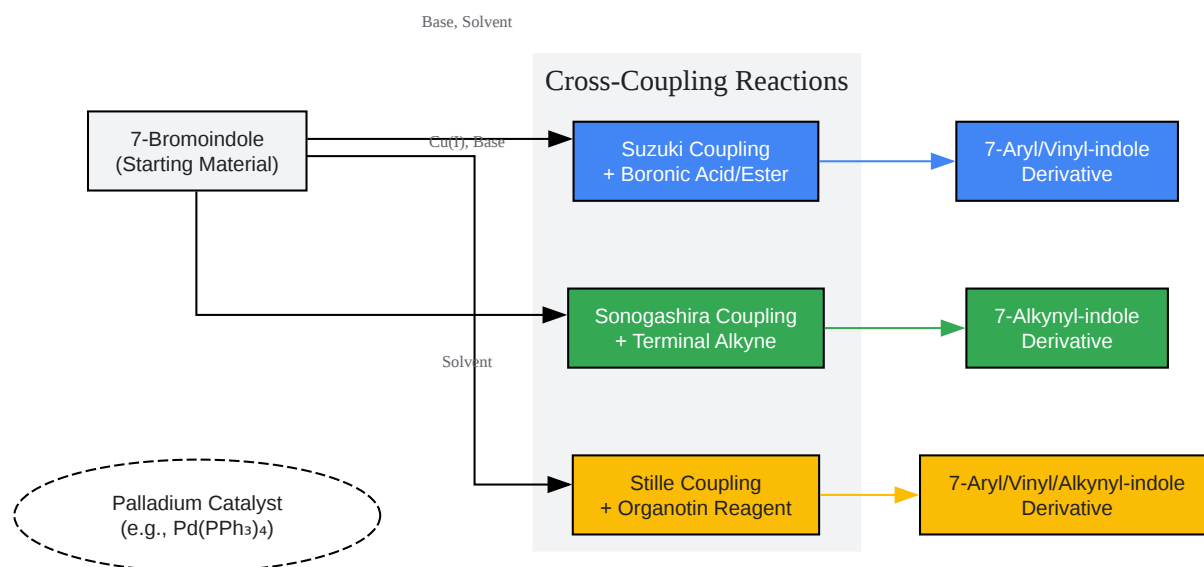
- Sample Preparation: Dissolve approximately 5-10 mg of purified **7-bromoindole** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. A longer acquisition time with a relaxation delay of 2-5 seconds and a significantly higher number of scans (e.g., 1024 or more) are necessary to achieve a good signal-to-noise ratio.^[8]

Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **7-bromoindole** (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Chromatography: Inject the sample onto a C18 analytical column.[9] Use a gradient elution method, for example, starting with 10% acetonitrile in water (with 0.1% formic acid) and ramping to 95% acetonitrile over several minutes.[9]
- Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode to observe the $[M+H]^+$ ion and its isotopic pattern.

Applications in Synthesis

7-Bromoindole is a versatile intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Stille couplings.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 7-position of the indole core.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinnno.com [nbinnno.com]
- 2. 7-ブロモインドール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 7-Bromoindole | 51417-51-7 [chemicalbook.com]
- 5. 7-Bromoindole | C₈H₆BrN | CID 2757020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Physicochemical Characterization of 7-Bromoindole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273607#physicochemical-characterization-of-7-bromoindole\]](https://www.benchchem.com/product/b1273607#physicochemical-characterization-of-7-bromoindole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com